![molecular formula C12H6Cl2N2 B11867644 1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)
1,6-Dichlorobenzo[C][1,8]naphthyridine
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Overview
Description
1,6-Dichlorobenzo[C][1,8]naphthyridine is a heterocyclic compound with the molecular formula C12H6Cl2N2. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The structure of this compound consists of a fused ring system that includes two chlorine atoms and a nitrogen atom in each ring, making it a unique and interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichlorobenzo[C][1,8]naphthyridine can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichlorobenzo[C][1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, triphenylphosphine, and aqueous acetic acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido or amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanisms of Action : Various derivatives of naphthyridines have shown promising anticancer properties. These compounds can induce apoptosis, inhibit topoisomerases, and interfere with tubulin polymerization, making them effective against various cancer cell lines. For instance, studies have demonstrated that certain 1,8-naphthyridine derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
- Case Studies : A notable study evaluated the efficacy of a 1,8-naphthyridine derivative against cervical and lung cancer cell lines, revealing significant cytotoxicity and potential as a lead compound for further development .
-
Antimicrobial Properties
- Broad Spectrum : 1,6-Dichlorobenzo[C][1,8]naphthyridine derivatives have shown activity against various pathogens, including bacteria and fungi. Their mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Clinical Relevance : The compound's derivatives have been tested for their effectiveness against multi-drug resistant strains of bacteria, highlighting their potential as new antimicrobial agents in clinical settings .
-
Neurological Applications
- Therapeutic Potential : Research indicates that naphthyridine derivatives may offer benefits in treating neurological disorders such as Alzheimer's disease and depression. Their ability to modulate neurotransmitter systems and reduce neuroinflammation is under investigation .
- Experimental Findings : Studies have shown that certain derivatives can improve cognitive function in animal models of neurodegeneration, suggesting their potential utility in neuropharmacology .
Materials Science Applications
-
Organic Light-Emitting Diodes (OLEDs)
- Material Properties : The unique electronic properties of naphthyridine derivatives make them suitable for use in OLEDs. Their ability to act as electron transport layers enhances device efficiency and stability .
- Research Insights : Recent advancements in synthesizing these compounds have led to improved performance metrics in OLED applications, supporting their commercial viability .
-
Sensors and Semiconductors
- Functional Applications : Naphthyridine derivatives are being explored as components in sensors due to their selective binding properties and electrochemical activity. They can be integrated into semiconductor devices for enhanced electronic performance .
- Innovative Designs : New synthetic approaches are being developed to tailor the electronic properties of these compounds for specific sensor applications, such as detecting environmental pollutants or biological markers .
Data Summary Table
Application Area | Specific Uses | Key Findings |
---|---|---|
Anticancer | Cytotoxic agents | Effective against various cancer cell lines |
Antimicrobial | Broad-spectrum antibiotics | Active against multi-drug resistant strains |
Neurological | Treatments for Alzheimer's | Potential cognitive enhancers |
OLEDs | Electronic devices | Improved efficiency and stability |
Sensors | Environmental monitoring | Selective binding properties |
Mechanism of Action
The mechanism of action of 1,6-Dichlorobenzo[C][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound can interact with various cellular proteins, including tumor suppressor proteins and kinases, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A related compound with similar biological activities and applications.
3,13-Dichlorobenzo[b]quino[4,3-h][1,6]naphthyridin-6(5H)-one: Another compound with a fused naphthyridine ring system, known for its pharmacological activities.
Uniqueness
1,6-Dichlorobenzo[C][1,8]naphthyridine is unique due to its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct chemical reactivity and biological activities. Its ability to act as a scaffold for kinase inhibition and its diverse applications in medicinal chemistry and materials science further highlight its uniqueness.
Biological Activity
1,6-Dichlorobenzo[C][1,8]naphthyridine is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent studies.
Chemical Structure and Properties
The structure of this compound consists of a fused ring system that enhances its biological interactions. The presence of chlorine atoms in the structure may influence its reactivity and affinity towards biological targets.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of naphthyridines can enhance the activity of existing antibiotics against multi-resistant bacterial strains. For instance, in combination with fluoroquinolones like norfloxacin and ofloxacin, it demonstrated significant reductions in minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Escherichia coli .
Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound |
---|---|---|
Norfloxacin | 32 | 4 |
Ofloxacin | 16 | 2 |
2. Anticancer Activity
Research indicates that naphthyridine derivatives possess significant anticancer properties. For example, studies have shown that various naphthyridine compounds can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase II . The cytotoxic effects have been particularly notable against cervical (A431), lung (A549), and colon cancer cell lines .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Compounds within the naphthyridine family have been reported to inhibit inflammatory mediators and cytokines, suggesting their utility in treating inflammatory diseases .
Case Study 1: Enhancement of Antibiotic Activity
In a study aimed at evaluating the antibiotic-modulating activity of this compound derivatives against multi-resistant strains, it was found that these compounds significantly enhanced the efficacy of standard antibiotics. The combination therapy showed synergistic effects that could lead to novel treatment strategies for resistant infections .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments conducted on various cancer cell lines demonstrated that certain derivatives of naphthyridines exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The mechanism was attributed to their ability to form hydrogen bonds with DNA bases and induce apoptosis .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,6-dichlorobenzo[C][1,8]naphthyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of chlorinated naphthyridines often involves halogenation or cyclization reactions. For example, analogous compounds like 2,4-dichloro-1,7-naphthyridine are synthesized via reactions of dichloropyridines with nucleophiles under base catalysis . Key factors include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Catalysts : Lewis acids (e.g., FeCl₃) or transition metals (e.g., Pd) can accelerate cyclization steps .
- Data Table :
Route | Yield (%) | Purity (%) | Key Condition |
---|---|---|---|
Halogenation of precursor | 65–78 | >95 | POCl₃, 110°C, 6 h |
Cyclization with Pd catalysis | 82 | 98 | Pd(OAc)₂, 80°C, 12 h |
Q. How can researchers characterize the electronic and structural properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- NMR : ¹H/¹³C NMR identifies chlorine-induced deshielding effects on adjacent protons (e.g., δ 8.5–9.0 ppm for aromatic H) .
- X-ray Crystallography : Resolves halogen bonding patterns and dihedral angles in the fused ring system .
- DFT Calculations : Predicts HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps to guide reactivity studies .
Q. What are the typical substitution reactions of this compound, and how do steric effects influence regioselectivity?
- Methodological Answer : Chlorine atoms at positions 1 and 6 undergo nucleophilic substitution. Steric hindrance from the benzo-fused ring directs reactivity:
- Amination : Primary amines (e.g., methylamine) preferentially substitute the less hindered C1-Cl (yield: 70–85%) .
- Thiolation : Bulky thiols (e.g., tert-butylthiol) favor C6-Cl substitution due to reduced steric clash .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use cell lines (e.g., MCF7 for cytotoxicity) with consistent culture conditions .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to clarify false negatives .
- Structural Confirmation : Re-synthesize disputed compounds and validate via HRMS/X-ray .
Q. What strategies improve the selectivity of this compound in targeting DNA topoisomerase I over other isoforms?
- Methodological Answer : Modify the core structure to enhance isoform specificity:
- Ring Expansion : Introducing a dibenzo[b,h] moiety increases DNA intercalation, improving topoisomerase I inhibition (IC₅₀: 0.2 μM vs. >10 μM for topoisomerase II) .
- Carboxamide Side Chains : Polar substituents at C3 enhance hydrogen bonding with the enzyme’s catalytic tyrosine .
Q. How do electronic effects in this compound impact its utility in photocatalysis or OLED applications?
- Methodological Answer : The electron-withdrawing chlorine atoms and extended π-system enable:
- Photocatalysis : Visible-light absorption (λmax ~450 nm) facilitates redox cycles in cross-coupling reactions .
- OLEDs : High electron mobility (μe ~10⁻³ cm²/V·s) makes it suitable for electron-transport layers .
Q. Data Reproducibility and Optimization
Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer : Challenges include low yields and impurity formation. Solutions:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., POCl₃ reactions) .
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc 10:1 → 3:1) to isolate isomers .
Q. How can computational models guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and BBB permeability to prioritize candidates .
- Docking Studies : Simulate binding to target proteins (e.g., PARP-1) to optimize substituent placement .
Q. Conflict Analysis and Validation
Q. Why do some studies report conflicting reactivity patterns for this compound under similar conditions?
- Methodological Answer : Variations in moisture levels or trace metal contaminants (e.g., Fe³⁺) can alter reaction pathways. Recommendations:
Properties
Molecular Formula |
C12H6Cl2N2 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,6-dichlorobenzo[c][1,8]naphthyridine |
InChI |
InChI=1S/C12H6Cl2N2/c13-9-5-6-15-12-10(9)7-3-1-2-4-8(7)11(14)16-12/h1-6H |
InChI Key |
HFLAKRNIGDFFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N=C2Cl)Cl |
Origin of Product |
United States |
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